molecular formula C5H14N2 B2561957 (S)-N1-Ethylpropane-1,2-diamine CAS No. 71754-71-7

(S)-N1-Ethylpropane-1,2-diamine

Cat. No.: B2561957
CAS No.: 71754-71-7
M. Wt: 102.181
InChI Key: RFWLRDUNLTZRIQ-YFKPBYRVSA-N
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Description

(S)-N1-Ethylpropane-1,2-diamine is a chiral diamine featuring a propane-1,2-diamine backbone with an ethyl substituent on the N1 amine group and an (S)-configuration at the stereogenic center. Its molecular formula is C₅H₁₄N₂, with a molecular weight of 102.18 g/mol (hypothetical calculation). The compound’s stereochemistry and alkyl substitution influence its physicochemical properties, such as solubility, basicity, and steric bulk, making it relevant in catalysis, pharmaceuticals, and materials science.

Properties

IUPAC Name

(2S)-1-N-ethylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-3-7-4-5(2)6/h5,7H,3-4,6H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWLRDUNLTZRIQ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71754-71-7
Record name [(2S)-2-aminopropyl](ethyl)amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-N1-Ethylpropane-1,2-diamine can be synthesized through several methods. One common approach involves the reductive amination of 1-ethyl-2-nitropropane. This process typically uses hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. Another method involves the reaction of 1-ethyl-2-chloropropane with ammonia or an amine under basic conditions to form the desired diamine.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-N1-Ethylpropane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Primary amines.

    Substitution: Alkylated amines.

Scientific Research Applications

(S)-N1-Ethylpropane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of polymers and as a curing agent in epoxy resins.

Mechanism of Action

The mechanism of action of (S)-N1-Ethylpropane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target protein. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below compares (S)-N1-Ethylpropane-1,2-diamine with key analogs:

Compound Name Structure Molecular Weight (g/mol) Key Features
This compound CH₃CH(NHCH₂CH₃)CH₂NH₂ (S-configuration) 102.18 Chiral center, ethyl substitution on N1, moderate steric hindrance
Ethylenediamine NH₂CH₂CH₂NH₂ 60.10 Simplest diamine; high basicity, water-soluble
DMEDA (N,N′-Dimethylethane-1,2-diamine) (CH₃)NHCH₂CH₂NH(CH₃) 88.15 Methyl groups on both amines; enhances steric bulk in catalysis
N,N-Diisopropylethylenediamine (iPr)₂NCH₂CH₂NH₂ 158.29 Bulky isopropyl groups; lipophilic, used in pharmaceutical intermediates
DETA (N1-(2-Aminoethyl)ethane-1,2-diamine) NH₂CH₂CH₂NHCH₂CH₂NH₂ 103.17 Triamine structure; strong chelator for corrosion inhibition

Functional and Application-Based Differences

Catalytic Ligands
  • DMEDA : Widely used in copper-catalyzed coupling reactions due to its ability to stabilize metal centers while providing moderate steric shielding .
  • This compound : The ethyl group and chiral center may offer enantioselectivity in asymmetric catalysis, though this requires experimental validation.
Corrosion Inhibition
  • DETA, TETA, PEHA: Increasing amine groups correlate with enhanced corrosion inhibition efficiency due to stronger metal surface adsorption . The mono-ethyl substitution in this compound may reduce chelating capacity compared to these polyamines but improve solubility.

Key Research Findings and Implications

  • Steric and Electronic Effects : Bulky substituents (e.g., isopropyl in N,N-Diisopropylethylenediamine) reduce nucleophilicity but enhance selectivity in catalysis. The ethyl group in this compound balances steric bulk and reactivity .
  • Chirality : The (S)-configuration may influence interactions in biological systems or asymmetric synthesis, as seen in ’s trihydrochloride derivative .
  • Correlation with DFT Studies : demonstrates that computational methods (e.g., DFT) predict corrosion inhibition efficiency by analyzing amine electron-donating capacity. The ethyl group’s inductive effects could be modeled similarly .

Biological Activity

(S)-N1-Ethylpropane-1,2-diamine, a chiral diamine compound, has garnered attention in various fields, including organic synthesis, biochemistry, and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by its ability to act as a chiral building block in the synthesis of complex organic molecules. Its structure allows it to interact with various biological targets, including enzymes and receptors. The compound can function as a ligand that binds to active sites on proteins, thereby modulating their activity and influencing biochemical pathways.

Key Reactions

The compound undergoes several chemical reactions:

  • Oxidation : Can be oxidized to form imines or nitriles using agents like potassium permanganate.
  • Reduction : Reduced to primary amines using lithium aluminum hydride.
  • Substitution : Participates in nucleophilic substitution reactions with alkyl halides.

Enzyme Interaction

Research indicates that this compound plays a significant role in enzyme mechanisms. It has been utilized in studies examining the metabolism of N-alkylated polyamine analogues, which have potential applications as anticancer and antiparasitic agents. The compound's interaction with polyamine oxidases (APAO) and spermine oxidases (SMO) has been particularly noteworthy. For instance, it was found that these enzymes metabolized various spermine analogues into biologically active metabolites .

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Anticancer Activity : A study involving prostate carcinoma cells demonstrated that this compound analogues could inhibit cell growth by inducing apoptosis through polyamine metabolism pathways .
  • Neuroprotective Effects : Research has indicated that derivatives of this compound may protect neuronal cells from oxidative stress by modulating enzyme activity related to polyamine metabolism .

Applications in Research and Industry

This compound is utilized in various applications:

  • Pharmaceutical Development : Serves as an intermediate in drug synthesis targeting neurological disorders and cancer treatment.
  • Biochemical Assays : Used as a ligand in assays to study enzyme mechanisms and interactions.
  • Polymer Production : Employed as a curing agent in epoxy resins and other polymer formulations.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(R)-N1-Ethylpropane-1,2-diamineEnantiomer of (S) versionDifferent biological activities
N,N'-bis-(3-benzylaminopropyl)butane-1,4-diamineSimilar backboneAnticancer properties
N-Methylpropane-1,2-diamineMethyl instead of ethylVaries in biological activity

The unique chiral configuration of this compound distinguishes it from its enantiomers and other similar compounds, making it valuable for synthesizing enantiomerically pure pharmaceuticals.

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